4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
CAS No.: 1158242-72-8
Cat. No.: VC8052549
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158242-72-8 |
|---|---|
| Molecular Formula | C12H17ClN2O2 |
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | 4-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H |
| Standard InChI Key | DEVNYSFGIGCMEP-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted with an amino group at the para position and a tetrahydrofuran-2-ylmethyl moiety linked via an amide bond. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications. The IUPAC name is 4-amino-N-(oxolan-2-ylmethyl)benzamide hydrochloride, with the SMILES notation C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.73 g/mol |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl |
| InChI Key | DEVNYSFGIGCMEP-UHFFFAOYSA-N |
| PubChem CID (Hydrochloride) | 17233803 |
| PubChem CID (Free Base) | 577711 |
The crystalline structure is stabilized by hydrogen bonding between the amide carbonyl and ammonium chloride, as evidenced by X-ray diffraction data .
Synthesis and Industrial Preparation
Reaction Mechanism
The synthesis involves a nucleophilic substitution between 4-aminobenzamide and tetrahydro-2-furanylmethyl chloride in the presence of a base (e.g., NaOH or KCO) . The reaction proceeds via deprotonation of the amine, followed by attack on the electrophilic methyl chloride group:
The hydrochloride salt forms upon treatment with HCl in polar solvents like ethanol .
Purification and Scalability
Industrial production employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity . Yield optimization studies report 65–75% efficiency under reflux conditions (60°C, 12 h) .
Table 2: Optimal Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Base | Potassium Carbonate |
| Yield | 70–75% |
Research Applications and Future Directions
Drug Development
The compound serves as a lead structure for kinase inhibitors, with analogs under investigation for chronic myeloid leukemia . Structural modifications, such as fluorination at the benzamide ring, aim to enhance blood-brain barrier penetration .
Antimicrobial Peptidomimetics
Quaternary ammonium derivatives exhibit improved biofilm disruption (50% at 250 µM) against methicillin-resistant S. aureus (MRSA), highlighting potential in antibiotic-resistant infections .
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